3,4-Methylenedioxybenzylzinc chloride
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Overview
Description
3,4-Methylenedioxybenzylzinc chloride, 0.50 M in tetrahydrofuran, is an organozinc reagent used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in various chemical reactions. The presence of the methylenedioxy group enhances its reactivity and stability, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Methylenedioxybenzylzinc chloride typically involves the reaction of 3,4-Methylenedioxybenzyl chloride with zinc in the presence of a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3,4-Methylenedioxybenzyl chloride+Zn→3,4-Methylenedioxybenzylzinc chloride
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Methylenedioxybenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc reagent.
Bases: Bases like potassium carbonate are often used to neutralize the reaction mixture and drive the reaction to completion.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
3,4-Methylenedioxybenzylzinc chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to form complex molecules through carbon-carbon bond formation.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3,4-Methylenedioxybenzylzinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic substitution and coupling reactions. The methylenedioxy group stabilizes the intermediate, enhancing its reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxybenzyl chloride: A precursor to 3,4-Methylenedioxybenzylzinc chloride.
3-Methylbenzylzinc chloride: Another organozinc reagent with similar reactivity but different substituents.
3,4-Dimethoxybenzylzinc chloride: Similar in structure but with methoxy groups instead of the methylenedioxy group.
Uniqueness
This compound is unique due to the presence of the methylenedioxy group, which enhances its stability and reactivity compared to other organozinc reagents. This makes it particularly valuable in synthetic chemistry for the formation of complex organic molecules.
Properties
Molecular Formula |
C8H7ClO2Zn |
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Molecular Weight |
236.0 g/mol |
IUPAC Name |
chlorozinc(1+);5-methanidyl-1,3-benzodioxole |
InChI |
InChI=1S/C8H7O2.ClH.Zn/c1-6-2-3-7-8(4-6)10-5-9-7;;/h2-4H,1,5H2;1H;/q-1;;+2/p-1 |
InChI Key |
JVXQTDKUIXROPX-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC2=C(C=C1)OCO2.Cl[Zn+] |
Origin of Product |
United States |
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